N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine
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Overview
Description
N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine: is an organic compound with the molecular formula C44H44N2O2 and a molecular weight of 632.853 g/mol . This compound is characterized by the presence of trityl (triphenylmethyl) groups, which are commonly used as protecting groups in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine typically involves the reaction of tritylamine with ethylene oxide derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic attack on the ethylene oxide .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the desired product’s purity .
Chemical Reactions Analysis
Types of Reactions: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine is used as a protecting group in organic synthesis. The trityl group can be easily removed under acidic conditions, making it useful for protecting amine groups during multi-step syntheses .
Biology and Medicine: In biological research, this compound can be used to study the interactions of trityl-protected amines with various biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group is particularly valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine primarily involves its function as a protecting group. The trityl group stabilizes the amine by preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanol
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethylamine
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamide
Uniqueness: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine is unique due to its specific structure, which includes multiple ethoxy groups and trityl-protected amines. This structure provides stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
CAS No. |
303104-20-3 |
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Molecular Formula |
C44H44N2O2 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
N-trityl-2-[2-[2-(tritylamino)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C44H44N2O2/c1-7-19-37(20-8-1)43(38-21-9-2-10-22-38,39-23-11-3-12-24-39)45-31-33-47-35-36-48-34-32-46-44(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30,45-46H,31-36H2 |
InChI Key |
IJRHQBAXGORRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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